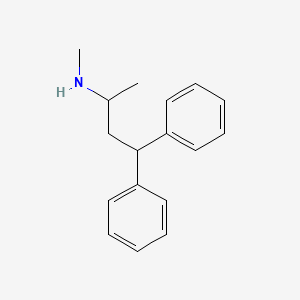

N,1-Dimethyl-3,3-diphenylpropylamine

Description

N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8) is a tertiary amine characterized by a propylamine backbone substituted with a methyl group on the nitrogen atom and two phenyl groups at the third carbon position. Its molecular formula is C₁₆H₁₉N, with a molecular weight of 225.34 g/mol . The compound is synthesized via methods such as the reaction of methylethanolamine with diphenylacetonitrile, followed by nitrile hydrolysis and decarboxylation .

This compound serves as a critical intermediate in organic synthesis, particularly in catalytic amine alkylation reactions, which are pivotal for forming tertiary amines . It also facilitates studies on supramolecular chemistry, where its binding interactions with organic and inorganic receptors are analyzed to design novel molecular recognition systems . Derivatives of this compound, such as lercanidipine (a calcium channel blocker), underscore its pharmaceutical relevance .

Properties

CAS No. |

29869-78-1 |

|---|---|

Molecular Formula |

C17H21N |

Molecular Weight |

239.35 g/mol |

IUPAC Name |

N-methyl-4,4-diphenylbutan-2-amine |

InChI |

InChI=1S/C17H21N/c1-14(18-2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |

InChI Key |

BYWYKUFIAOQZIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between N-Methyl-3,3-diphenylpropylamine and analogous compounds:

Key Comparisons

N,N,1-Trimethyl-3,3-diphenylpropylamine

- Structural Differences : Incorporates two methyl groups on the nitrogen and one on the first carbon of the propyl chain, increasing lipophilicity compared to N-Methyl-3,3-diphenylpropylamine.

- Applications : Used in pharmaceutical intermediates, highlighting how additional methyl groups enhance metabolic stability .

Diisopromine

- Structural Differences : Bulkier N,N-diisopropyl substituents introduce steric hindrance, reducing reactivity but improving selectivity in antispasmodic agent synthesis .

- Physical Properties : Higher molecular weight (295.46 g/mol) due to isopropyl groups, contrasting with the oily liquid state of N-Methyl-3,3-diphenylpropylamine .

The diphenylpropylamine backbone contributes to its calcium channel-blocking activity .

N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine

- Aromatic Substitution : The 2,6-dimethylphenyl group alters electronic effects compared to diphenyl groups, influencing binding affinity in receptor studies .

Research Findings and Industrial Relevance

- Catalytic Alkylation : N-Methyl-3,3-diphenylpropylamine’s role in alkylation reactions highlights its utility in synthesizing complex amines, a process less efficient in bulkier analogs like Diisopromine .

- Derivative Synthesis : Lercanidipine’s success underscores the importance of the diphenylpropylamine scaffold in drug design, where slight modifications yield targeted therapeutic effects .

- Steric and Electronic Effects : The reduced reactivity of Diisopromine compared to N-Methyl-3,3-diphenylpropylamine illustrates how substituent size impacts reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.